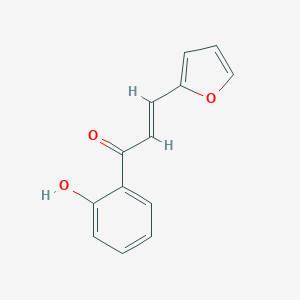
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one, also known as curcumin, is a natural polyphenol compound extracted from the rhizomes of the turmeric plant (Curcuma longa). It has been used for centuries in Ayurvedic medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention in the scientific community for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. Curcumin also has the ability to activate various transcription factors, including Nrf2 and PPAR-γ, which play a key role in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. It also has anti-inflammatory properties, which help to reduce inflammation in the body. Curcumin has also been shown to have antimicrobial properties, which make it effective against various types of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is its low toxicity and high bioavailability. It is also relatively inexpensive and easy to obtain. However, one of the limitations of using 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
The potential applications of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in various fields are vast, and there are many future directions for research. Some of the areas that could be explored include the use of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in combination with other drugs to enhance its therapeutic effects, the development of new delivery systems to improve its bioavailability, and the exploration of its potential applications in the field of regenerative medicine. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one and its potential applications in various diseases.
Méthodes De Synthèse
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most commonly used method for 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one synthesis is extraction from turmeric. The rhizomes of the turmeric plant are ground and boiled in water, and the resulting extract is then purified and concentrated to obtain 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
2875-23-2 |
|---|---|
Nom du produit |
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one |
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10O3/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H/b8-7+ |
Clé InChI |
RTGXXLFEOHIIBM-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
Autres numéros CAS |
2875-23-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



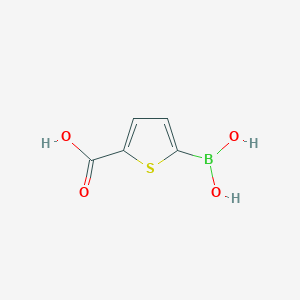
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
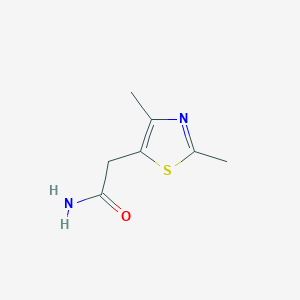
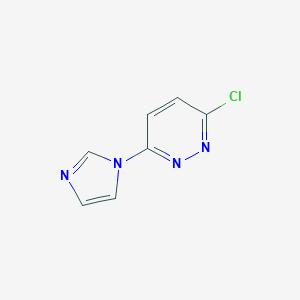
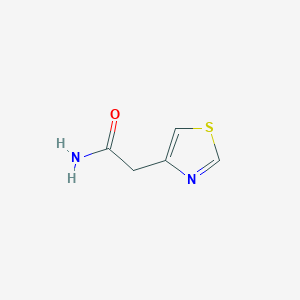
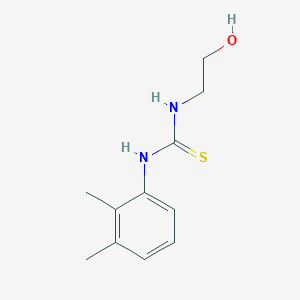

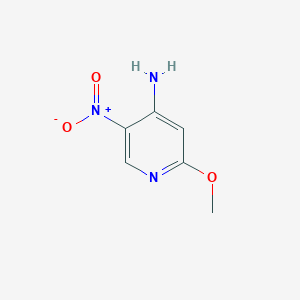
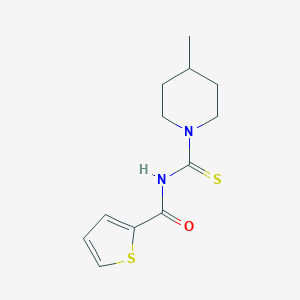
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
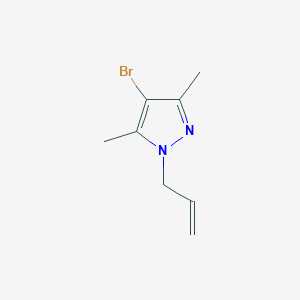
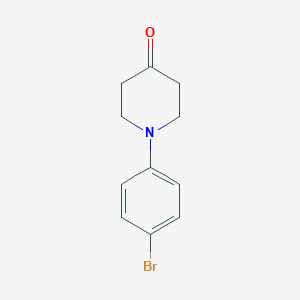
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)